molecular formula C55H90O B103720 Undecaprenol CAS No. 15575-14-1

Undecaprenol

Cat. No. B103720
CAS RN: 15575-14-1
M. Wt: 767.3 g/mol
InChI Key: TXKJNHBRVLCYFX-RDQGWRCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecaprenol, also known as lipid-P, bactoprenol, and C55-P, is a molecule primarily responsible for trafficking polysaccharides across the cell membrane, contributing significantly to the overall structure of the cell wall in Gram-positive bacteria . It is the designated lipid carrier for peptidoglycan .


Synthesis Analysis

Undecaprenol-containing glycolipids (UCGs) are essential precursors of bacterial glycopolymers and glycoproteins. A novel semi-synthetic strategy has been reported to prepare labelled UCGs directly from undecaprenol . This approach offers a concise and efficient method for obtaining labelled-UCGs, which will allow new mechanistic studies and inhibitor screens to be performed on novel antibiotic targets .


Molecular Structure Analysis

The molecular structure of Undecaprenol is represented by the empirical formula C55H90O . Its molecular weight is 767.30 .


Chemical Reactions Analysis

Undecaprenol works in a cycle of phosphorylation and dephosphorylation as the lipid carrier gets used, recycled, and reacts with undecaprenyl phosphate . This type of synthesis is referred to as de novo synthesis where a complex molecule is created from simpler molecules as opposed to a complete recycle of the entire structure .


Physical And Chemical Properties Analysis

Undecaprenol has a molecular weight of 767.30 and is stored at a temperature of -20°C . Its SMILES string representation is C\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CO .

Scientific Research Applications

1. Role in Bacterial Cell Wall Synthesis

Undecaprenyl phosphate, a derivative of undecaprenol, is crucial in the transport of hydrophilic motifs across bacterial membranes during the synthesis of cell wall polymers like peptidoglycan. This process is essential for bacterial growth and survival. A High-Performance Liquid Chromatography (HPLC) procedure has been developed to quantify undecaprenyl phosphate and its derivatives in bacterial membranes, highlighting its significant role in bacterial physiology (Barreteau et al., 2009).

2. Enabling Studies on Antibiotic Targets

Undecaprenol-containing glycolipids (UCGs) are essential precursors for bacterial glycopolymers and glycoproteins. A novel semi-synthetic strategy has been reported for preparing labelled UCGs directly from undecaprenol. This approach facilitates new studies and inhibitor screens for novel antibiotic targets, making undecaprenol a valuable tool in antimicrobial research (Cochrane et al., 2020).

3. Involvement in De Novo Synthesis and Recycling

Undecaprenyl phosphate (Und-p) is the only known lipid carrier in bacteria and plays a pivotal role in cell wall synthesis. It is made available by both de novo synthesis and recycling. This research provides an overview of the synthesis of Und-p, offering insights into potential drug targets and vaccine candidates (Coker & Palittapongarnpim, 2011).

4. Influence on Plant Biochemistry

Studies on undecaprenol's influence on the biosynthesis of nuclear proteins in cotton seedlings have shown that it can double the level of biosynthesis when seeds are wetted in an undecaprenol solution. This indicates its significant role in plant biochemistry and potential applications in agricultural biotechnology (Rashkes et al., 2005).

5. Synthesis of Glycan Donor Substrates

Undecaprenyl pyrophosphate (Und-PP)-linked glycans have been synthesized for use as donor substrates in bacterial protein N-glycosylation. This synthesis provides valuable substrates for systematic analysis of bacterial protein N-glycosylation, underscoring undecaprenol's importance in biochemical research (Lee et al., 2009).

Future Directions

The rapid emergence of multidrug-resistant (MDR) bacteria is one of the biggest challenges facing our generation. By 2050 it could result in 300 million deaths and cost the global economy over $100 trillion . Therefore, Undecaprenol and the enzymes that process them are excellent antibiotic targets . The development of novel semi-synthetic strategies to prepare labelled UCGs directly from undecaprenol will allow new mechanistic studies and inhibitor screens to be performed on novel antibiotic targets .

properties

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKJNHBRVLCYFX-RDQGWRCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H90O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecaprenol

CAS RN

15575-14-1
Record name Undecaprenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecaprenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecaprenol
Reactant of Route 2
Undecaprenol
Reactant of Route 3
Undecaprenol
Reactant of Route 4
Undecaprenol
Reactant of Route 5
Reactant of Route 5
Undecaprenol
Reactant of Route 6
Reactant of Route 6
Undecaprenol

Citations

For This Compound
3,810
Citations
WD Van Horn, CR Sanders - Annual review of biophysics, 2012 - annualreviews.org
… undecaprenol, which represents a major form of undecaprenoids found in these microorganisms (6, 13, 35). The source of free undecaprenol is … detectable levels of undecaprenol. In the …
Number of citations: 69 www.annualreviews.org
D Mengin-Lecreulx, L Texier, M Rousseau… - Journal of …, 1991 - Am Soc Microbiol
Physiological properties of the murG gene product of Escherichia coli were investigated. The inactivation of the murG gene rapidly inhibits peptidoglycan synthesis in exponentially …
Number of citations: 224 journals.asm.org
A Müller, H Ulm, K Reder-Christ, HG Sahl… - Microbial Drug …, 2012 - liebertpub.com
… We show that, besides binding to lipid II, nisin interacts with the lipid intermediates lipid III (undecaprenol-pyrophosphate-N-acetyl-glucosamine) and lipid IV (undecaprenol-…
Number of citations: 76 www.liebertpub.com
JS Rush, C Alaimo, R Robbiani, M Wacker… - Journal of Biological …, 2010 - ASBMB
Escherichia coli strain O157 produces an O-antigen with the repeating tetrasaccharide unit α-d-PerNAc-α-l-Fuc-β-d-Glc-α-d-GalNAc, preassembled on undecaprenyl pyrophosphate (…
Number of citations: 82 www.jbc.org
BR Baker, CM Ives, A Bray, M Caffrey… - European journal of …, 2021 - Elsevier
The bifunctional undecaprenol kinase/phosphatase (UdpK) is a small, prokaryotic, integral membrane kinase, homologous with Escherichia coli diacylglycerol kinase and expressed by …
Number of citations: 3 www.sciencedirect.com
M Lis, HK Kuramitsu - Infection and immunity, 2003 - Am Soc Microbiol
We analyzed a previously constructed stress-sensitive Streptococcus mutans mutant Tn-1 strain resulting from disruption by transposon Tn916 of a gene encoding a protein exhibiting …
Number of citations: 57 journals.asm.org
T Mankowski, W Jankowski, T Chojnacki, P Franke - Biochemistry, 1976 - ACS Publications
… nation of undecaprenol in thepresence of NaBH4, the OH- … undecaprenol, but from product “1”. The reason for adding NaBH4 in our experiments on hydrogenation of undecaprenol with …
Number of citations: 97 pubs.acs.org
DJ Mancuso, TH Chiu - Journal of bacteriology, 1982 - Am Soc Microbiol
… undecaprenol. One of the minor components exhibited the same mobility as untreated undecaprenol. … resonance and mass spectrometry to be an undecaprenol with an internal cis-trans …
Number of citations: 42 journals.asm.org
M Lahav, TH Chiu, WJ Lennarz - Journal of Biological Chemistry, 1969 - Elsevier
The carrier lipid involved in the enzymatic synthesis of mannosyl-1-phosphoryl-undecaprenol was isolated from the crude lipids of Micrococcus lysodeikticus and identified as …
Number of citations: 85 www.sciencedirect.com
M Scher, WJ Lennarz - Journal of Biological Chemistry, 1969 - ASBMB
Previous studies had suggested that mannosyl-1-phosphosphoryl-undecaprenol was an intermediate in the transfer of mannosyl units from GDP-mannose to mannan. In this report …
Number of citations: 114 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.